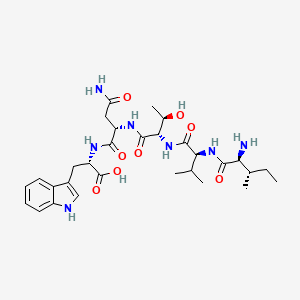
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid is an organic compound with a unique structure that includes both a sulfonyl group and an alkene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid typically involves multiple steps. One common method starts with the alkylation of a suitable precursor, followed by sulfonation and subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques are crucial to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The alkene group can be oxidized to form epoxides or diols.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Sulfides.
Substitution: Sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a drug candidate due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid depends on its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The alkene group can participate in addition reactions, potentially modifying the activity of enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-3-(pent-4-ene-1-sulfonyl)butanoic acid
- 2-Methyl-3-(pent-4-ene-1-sulfonyl)propanoic acid ethyl ester
Uniqueness
This compound is unique due to its combination of a sulfonyl group and an alkene, which provides distinct reactivity and potential applications compared to similar compounds. The presence of these functional groups allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
824429-33-6 |
|---|---|
Molekularformel |
C9H16O4S |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
2-methyl-3-pent-4-enylsulfonylpropanoic acid |
InChI |
InChI=1S/C9H16O4S/c1-3-4-5-6-14(12,13)7-8(2)9(10)11/h3,8H,1,4-7H2,2H3,(H,10,11) |
InChI-Schlüssel |
YWGVMXRKYDPLNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CS(=O)(=O)CCCC=C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B14218229.png)
![1,3,5-Tribromo-2-[(2-bromoethenyl)oxy]benzene](/img/structure/B14218232.png)
![acetic acid;[(1S,5S,6R)-5,6-dihydroxycyclohex-3-en-1-yl]methyl acetate](/img/structure/B14218234.png)
![5-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyrimidine](/img/structure/B14218238.png)
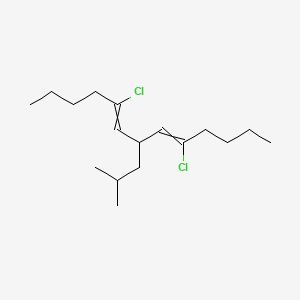
![5H-Pyrrolo[1,2-a]azepin-7-ol](/img/structure/B14218263.png)
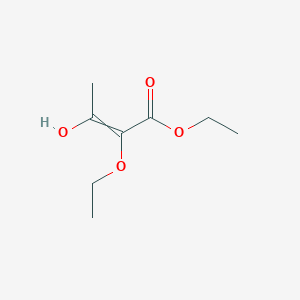
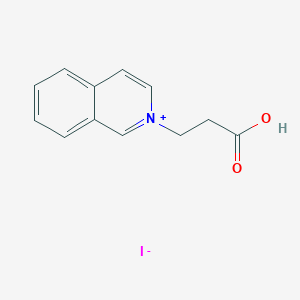
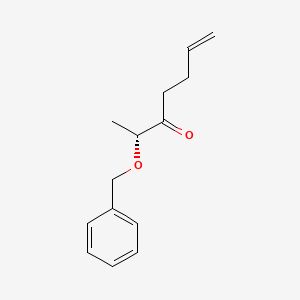
![(E)-N-[(Anthracen-9-yl)methylidene]-L-tyrosine](/img/structure/B14218279.png)

![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)

